

Comparing PI5P4Ks-IN-1 to other PI5P4K inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PI5P4Ks-IN-1	
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An Objective Comparison of PI5P4Ks-IN-1 and Other PI5P4K Inhibitors

This guide provides a comprehensive comparison of **PI5P4Ks-IN-1** with other notable pan- and isoform-selective inhibitors of the Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family. It is designed for researchers, scientists, and drug development professionals to facilitate the selection of appropriate chemical probes for investigating the roles of PI5P4K isoforms in health and disease.

Introduction to the PI5P4K Family

The PI5P4K family consists of three lipid kinase isoforms—PI5P4Kα, PI5P4Kβ, and PI5P4Kγ—encoded by the PIP4K2A, PIP4K2B, and PIP4K2C genes, respectively.[1] These enzymes play a crucial role in phosphoinositide metabolism by catalyzing the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1][2] PI(4,5)P2 is a vital second messenger that serves as a substrate for enzymes like phospholipase C (PLC) and Class I PI3-Kinase (PI3K), thereby influencing numerous cellular processes including cell growth, survival, and metabolism.[2] Dysregulation of PI5P4K activity is implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making these kinases attractive therapeutic targets.[2]

The PI5P4K Signaling Network

PI5P4K activity is integrated into broader cellular signaling networks. Notably, the PI5P4K pathway intersects with the Hippo signaling pathway, a critical regulator of organ size and cell

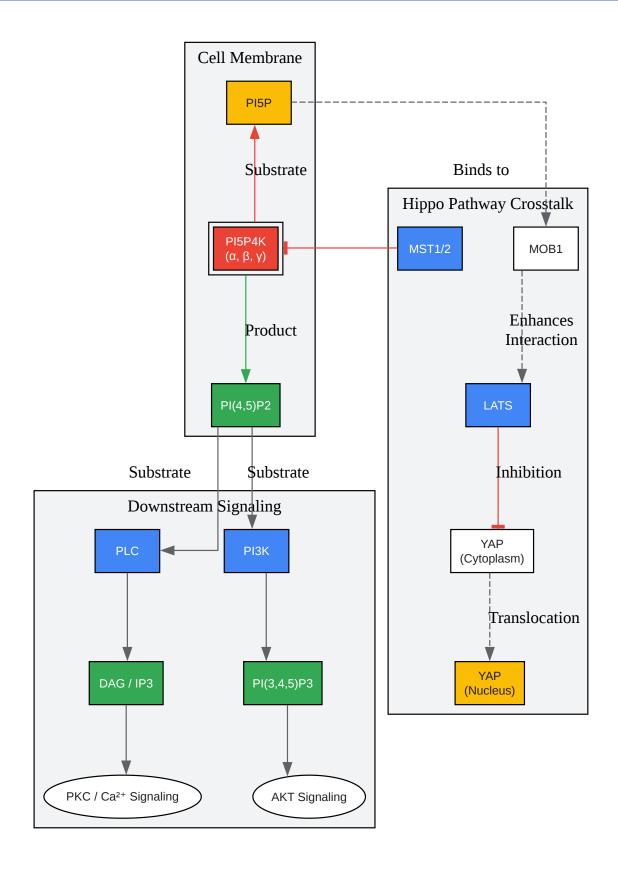






proliferation. The core Hippo kinases MST1/2 can phosphorylate and inhibit PI5P4Ks. Conversely, the substrate of PI5P4Ks, PI5P, can bind to the Hippo pathway component MOB1, enhancing its interaction with LATS kinases to activate the pathway. This crosstalk highlights the complex regulatory mechanisms governing cell growth and suggests that targeting PI5P4Ks could be a strategy to modulate Hippo signaling in cancers where it is dysregulated.





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Caption: PI5P4K signaling and its crosstalk with the Hippo pathway.



Performance Comparison of PI5P4K Inhibitors

A diverse toolkit of small molecule inhibitors has been developed to target the PI5P4K family. These range from pan-inhibitors that target all three isoforms to highly selective compounds that allow for the dissection of individual isoform functions. **PI5P4Ks-IN-1** is an active compound reported to have no detectable inhibition of the PI5P4K α or PI5P4K β isoforms, suggesting selectivity for PI5P4K γ . The table below summarizes the quantitative data for **PI5P4Ks-IN-1** and other key inhibitors.



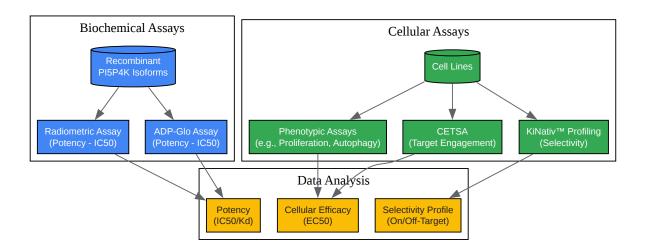
Inhibitor	Туре	PI5P4Kα Potency	PI5P4Kβ Potency	PI5P4Ky Potency	Reference(s
PI5P4Ks-IN-1	y-selective	No detectable inhibition	No detectable inhibition	Active (IC50 not specified)	
PI5P4Ks-IN-2	y-selective	pIC50 < 4.3	pIC50 < 4.6	pIC50 = 6.2	
ARUK200160 7	y-selective	-	-	Kd = 7.1 nM	
NIH-12848	y-selective (Allosteric)	-	-	IC50 = 2-3 μΜ	
PI5P4K-A-IN- 2 (Cpd 40)	γ-selective (Allosteric)	IC50 > 30 μM	KD > 30 μM	KD = 68 nM	
THZ-P1-2	Pan-inhibitor (Covalent)	IC50 = 190 nM	Potent Inhibition	Potent Inhibition	
PI5P4Ks-IN-3 (Cpd 30)	Pan-inhibitor (Covalent)	IC50 = 1.3 μΜ	IC50 = 9.9 μΜ	22% inhibition @ 1 μΜ	
CVM-05-002	Pan-inhibitor	IC50 = 270 nM	IC50 = 1.7 μΜ	-	
ARUK200714 5	α/y-selective	pIC50 = 7.3	-	pIC50 = 8.1	
PI5P4Kα-IN-1 (Cpd 13)	α/β-selective	IC50 = 2 μM	IC50 = 9.4 μΜ	-	
PI5P4K-β-IN-	β-selective	-	IC50 = 0.80 μΜ	-	

Note: pIC50 is the negative logarithm of the IC50 value; a higher value indicates greater potency. "-" indicates data was not available in the reviewed sources.

Experimental Protocols and Workflows



The characterization of PI5P4K inhibitors involves a cascade of biochemical and cellular assays to determine potency, selectivity, and cellular target engagement.



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- To cite this document: BenchChem. [Comparing PI5P4Ks-IN-1 to other PI5P4K inhibitors].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12410290#comparing-pi5p4ks-in-1-to-other-pi5p4k-inhibitors]

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